molecular formula C26H24BrN3O6 B12014770 4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate CAS No. 769149-09-9

4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate

Cat. No.: B12014770
CAS No.: 769149-09-9
M. Wt: 554.4 g/mol
InChI Key: UNYDLFCGGHHFEP-LQKURTRISA-N
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Description

4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate is a complex organic compound with a unique structure that includes bromine, methoxy, and propoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction between 4-bromo-2-formylphenyl 4-propoxybenzoate and 4-methoxyaniline in the presence of an oxidizing agent forms the hydrazone intermediate.

    Acetylation: The hydrazone intermediate is then acetylated using acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate
  • 4-bromo-2-((E)-{(4-morpholinylcarbonyl)anilinoacetyl]hydrazono}methyl)phenyl 4-methylbenzoate
  • 4-bromo-2-((E)-{[(4-ethoxyanilino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)phenyl (2E)-3-phenyl-2-propenoate

Uniqueness

4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

769149-09-9

Molecular Formula

C26H24BrN3O6

Molecular Weight

554.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C26H24BrN3O6/c1-3-14-35-22-9-4-17(5-10-22)26(33)36-23-13-6-19(27)15-18(23)16-28-30-25(32)24(31)29-20-7-11-21(34-2)12-8-20/h4-13,15-16H,3,14H2,1-2H3,(H,29,31)(H,30,32)/b28-16+

InChI Key

UNYDLFCGGHHFEP-LQKURTRISA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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